molecular formula C21H28N7O17P3 B12844247 [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Katalognummer: B12844247
Molekulargewicht: 743.4 g/mol
InChI-Schlüssel: HRJGRSFNJUHUBY-NNYOXOHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Nicotinamide adenine dinucleotide phosphate is a non-canonical cofactor analog of nicotinamide adenine dinucleotide phosphate. It plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is involved in electron transport and is essential for maintaining cellular redox balance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-nicotinamide adenine dinucleotide phosphate involves the phosphorylation of nicotinamide adenine dinucleotide at the 3’ position. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of nicotinamide adenine dinucleotide kinase, which catalyzes the transfer of a phosphate group to nicotinamide adenine dinucleotide. Chemical synthesis may involve the use of phosphorylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 3’-nicotinamide adenine dinucleotide phosphate often relies on biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound in large quantities. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3’-nicotinamide adenine dinucleotide phosphate undergoes various types of chemical reactions, including:

    Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between oxidized and reduced states.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving 3’-nicotinamide adenine dinucleotide phosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions at physiological pH and temperature.

Major Products

The major products formed from reactions involving 3’-nicotinamide adenine dinucleotide phosphate depend on the specific reaction type. In oxidation-reduction reactions, the primary products are the oxidized and reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3’-nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a cofactor in various enzymatic reactions, facilitating electron transfer.

    Biology: It plays a role in cellular metabolism, particularly in pathways involving redox reactions.

    Medicine: It is studied for its potential therapeutic applications in treating diseases related to oxidative stress and metabolic disorders.

    Industry: It is used in the production of biosensors and diagnostic assays due to its role in redox reactions.

Wirkmechanismus

The mechanism of action of 3’-nicotinamide adenine dinucleotide phosphate involves its role as an electron carrier. It participates in redox reactions by accepting and donating electrons, thereby maintaining cellular redox balance. The molecular targets include various oxidoreductase enzymes that utilize the compound as a cofactor. The pathways involved include glycolysis, the pentose phosphate pathway, and fatty acid synthesis.

Vergleich Mit ähnlichen Verbindungen

3’-nicotinamide adenine dinucleotide phosphate is similar to other nicotinamide adenine dinucleotide phosphate analogs, such as nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. it is unique due to its specific phosphorylation at the 3’ position, which allows it to participate in distinct biochemical pathways without interfering with the functions of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.

List of Similar Compounds

  • Nicotinamide adenine dinucleotide
  • Nicotinamide adenine dinucleotide phosphate
  • Nicotinamide adenine dinucleotide 2’-phosphate

Eigenschaften

Molekularformel

C21H28N7O17P3

Molekulargewicht

743.4 g/mol

IUPAC-Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI-Schlüssel

HRJGRSFNJUHUBY-NNYOXOHSSA-N

Isomerische SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N

Kanonische SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.